N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrN3O3S3/c17-14-4-3-12(26-14)10-7-24-16(18-10)19-15(21)13-6-8-5-9(20(22)23)1-2-11(8)25-13/h1-7H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCJINRTCBOYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound with a complex structure that suggests potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Bromothiophene moiety : Known for its role in enhancing biological activity.
- Thiazole ring : Contributes to the compound's interaction with biological targets.
- Nitro and carboxamide groups : These functional groups are often associated with increased reactivity and potential therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that benzothiophene derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibition of cancer cell proliferation in various assays, including 2D and 3D cultures. Specific attention has been given to their effects on lung cancer cell lines such as A549 and HCC827 .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiazole and thiophene structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Benzothiophene derivatives are also noted for their anti-inflammatory activities, which could be relevant in treating conditions characterized by chronic inflammation .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to reduced cell viability in cancer cells.
Case Study 1: Anticancer Evaluation
A study evaluating the anticancer potential of similar compounds demonstrated that nitro-substituted benzothiophene derivatives exhibited IC50 values ranging from 0.85 to 6.75 µM on various lung cancer cell lines. The compound's ability to induce apoptosis was highlighted as a significant mechanism behind its anticancer effects .
Case Study 2: Antimicrobial Testing
In antimicrobial assays, compounds structurally related to this compound were tested against E. coli and S. aureus. Results indicated that these compounds could inhibit bacterial growth effectively at low concentrations.
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-y]-benzamide | Chlorine substitution | Anticancer properties |
| N-[4-(bromophenyl)-thiazol] | Bromine substitution | Antimicrobial activity |
| N-[4-(5-bromoquinolinyl)-thiazol] | Quinoline substitution | Antiviral activity |
These comparisons illustrate how variations in substituents can significantly impact biological activities and pharmacological profiles.
Preparation Methods
Bromothiophene Intermediate
5-Bromothiophene-2-carbaldehyde is prepared via bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C. Alternatively, diazotization of 2-amino-5-bromothiazole with sodium nitrite in phosphoric acid, followed by hypophosphorous acid reduction, provides 5-bromothiazole derivatives.
Hantzsch Thiazole Synthesis
The thiazole ring is constructed by reacting 5-bromothiophene-2-carbaldehyde with thiourea in the presence of α-haloketones. For example, treatment with chloroacetone in ethanol under reflux yields 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine. Key reaction parameters include:
- Solvent: Ethanol or 1,4-dioxane.
- Catalyst: Potassium carbonate or triethylamine.
- Temperature: 80–100°C for 4–6 hours.
Yields range from 58–75%, with purity confirmed via HPLC (>99%).
Coupling Reactions to Form the Target Carboxamide
Carbodiimide-Mediated Coupling
The final step involves coupling 5-nitro-1-benzothiophene-2-carboxylic acid with 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂).
Procedure:
- Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous CH₂Cl₂.
- Add EDC·HCl (1.5 equiv) and DMAP (1.5 equiv).
- Stir at room temperature for 12–18 hours.
- Quench with 2N HCl, extract with CH₂Cl₂, and purify via silica gel chromatography.
Alternative Coupling Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| EDC/DMAP | EDC·HCl, DMAP | CH₂Cl₂ | 58 |
| DCC/HOBt | DCC, HOBt | DMF | 49 |
| HATU/DIEA | HATU, DIEA | DMF | 63 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency due to enhanced activation of the carboxylic acid.
Optimization and Yield Analysis
Critical factors influencing yield and purity include:
- Stoichiometry: A 10% excess of amine minimizes unreacted carboxylic acid.
- Solvent Polarity: Polar aprotic solvents (DMF) improve solubility but may necessitate longer reaction times.
- Catalyst Loading: DMAP at 1.5 equivalents maximizes reaction rate without side-product formation.
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Applications and Research Discoveries
Material Science Applications
Bromothiophene derivatives serve as intermediates in organic semiconductors. The nitro group’s electron-deficient nature may facilitate charge transport in thin-film transistors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
